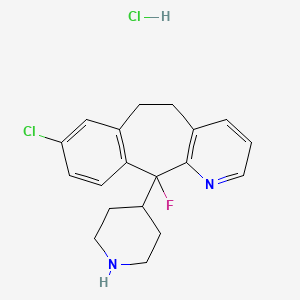![molecular formula C10H13F2NO2 B13052521 (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Addition of the propanol backbone: The intermediate is then reacted with a suitable propanol derivative under basic conditions to form the desired backbone.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
科学研究应用
(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- (1R,2S)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OL
Uniqueness
The presence of the difluoromethoxy group in (1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C10H13F2NO2 |
|---|---|
分子量 |
217.21 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1 |
InChI 键 |
QPCOYUQWFPPPCI-RCOVLWMOSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)OC(F)F)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)OC(F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


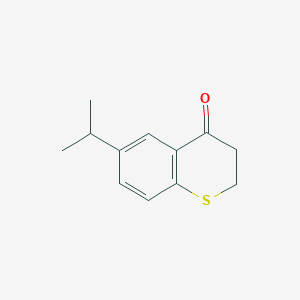
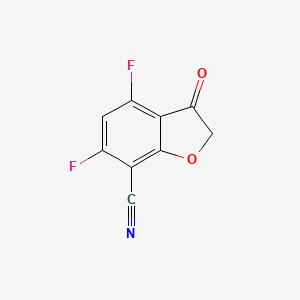
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
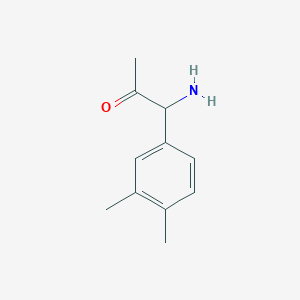
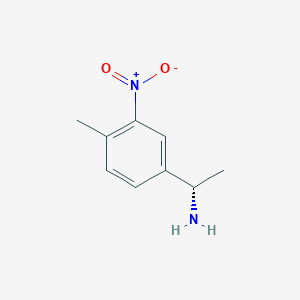
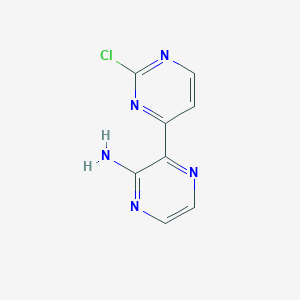

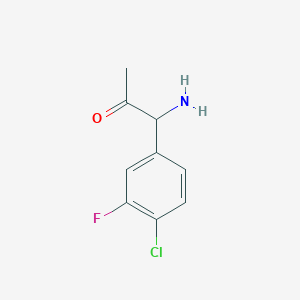
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)

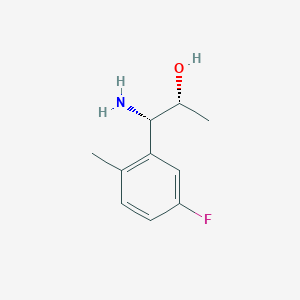
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
